N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H21ClN6O3S and its molecular weight is 496.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, also known as N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound’s triazole and pyridazinone moieties are known to interact with kinases and other regulatory proteins, which play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
This compound binds to its target enzymes and receptors, inhibiting their activity. This interaction disrupts the normal signaling pathways, leading to altered cellular responses. For instance, the compound may inhibit kinase activity, preventing phosphorylation events necessary for signal transduction .
Biochemical Pathways
The biochemical pathways affected by this compound include those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest and promote programmed cell death, which is beneficial in conditions like cancer where uncontrolled cell proliferation occurs .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects are achieved through the compound’s interaction with its targets, leading to disrupted signaling pathways and altered cellular functions .
Properties
IUPAC Name |
N-[2-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-33-18-7-5-15(6-8-18)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)34-14-21(31)26-17-4-2-3-16(24)13-17/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKAPYNLKCFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.